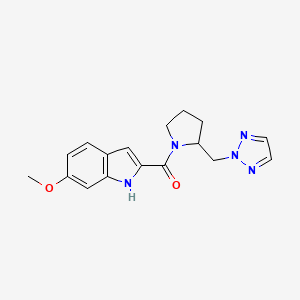

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of copper-catalyzed click reactions . These reactions can facilitate the formation of the 1,2,3-triazole ring, a key component of the compound. The process typically involves the reaction of azides with alkynes .Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to the presence of multiple reactive groups. For instance, the 1,2,3-triazole ring can participate in various reactions, including nucleophilic substitutions . The pyrrolidinyl and methoxyindolyl groups may also be involved in various reactions .Wissenschaftliche Forschungsanwendungen

Drug Discovery

The compound’s 1,2,3-triazole core makes it an attractive candidate for drug development. Researchers have explored its potential as a scaffold for designing novel pharmaceuticals. Its high chemical stability, aromatic character, and hydrogen bonding ability contribute to its suitability for drug-like molecules .

Organic Synthesis

In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazole moiety participates in click chemistry reactions, allowing efficient and modular assembly of diverse structures. Researchers have utilized it as a key intermediate in the construction of various organic compounds .

Supramolecular Chemistry

Supramolecular chemistry investigates non-covalent interactions between molecules. The compound’s 1,2,3-triazole motif plays a role in host-guest interactions, self-assembly, and molecular recognition. Researchers have explored its use in creating functional supramolecular architectures .

Bioconjugation

Bioconjugation involves linking biomolecules (such as proteins or nucleic acids) to synthetic compounds. The compound’s unique structure allows for selective modification of biomolecules, enabling targeted drug delivery, imaging, or diagnostics. Its compatibility with biological systems makes it valuable in this context .

Chemical Biology

Chemical biology studies the interactions between small molecules and biological systems. Researchers have investigated the compound’s effects on cellular processes, protein function, and enzymatic activity. Its potential as a chemical probe or tool in biological studies is an active area of research .

Fluorescent Imaging

The compound’s fluorescent properties make it useful for imaging applications. By incorporating it into fluorescent probes, researchers can visualize specific cellular components or track molecular events. Its stability and emission properties contribute to its utility in bioimaging .

Materials Science

Materials scientists have explored the compound’s incorporation into polymers, nanoparticles, and thin films. Its unique structure may impart desirable properties (such as enhanced mechanical strength or optical behavior) to materials. Applications range from sensors to optoelectronic devices .

Other Potential Applications

Beyond the mentioned fields, researchers continue to explore additional applications. These may include catalysis, photostabilizers, and corrosion inhibitors . The compound’s versatility ensures ongoing investigations into its properties and potential uses.

Zukünftige Richtungen

The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone and similar compounds could be of interest in various fields, including medicinal chemistry. The 1,2,3-triazole ring is known to exhibit various biological activities, suggesting potential applications in drug discovery .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to the various biological activities mentioned above.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound likely has multiple effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-24-14-5-4-12-9-16(20-15(12)10-14)17(23)21-8-2-3-13(21)11-22-18-6-7-19-22/h4-7,9-10,13,20H,2-3,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOVMKCHSZFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC3CN4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)

![6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2520451.png)

![Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide](/img/structure/B2520458.png)

![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)

![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)

![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)